2-Phenyl-1H-benzo[G]indol-3-amine
CAS No.: 105492-09-9
Cat. No.: VC20597971
Molecular Formula: C18H14N2
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
![2-Phenyl-1H-benzo[G]indol-3-amine - 105492-09-9](/images/structure/VC20597971.png)
Specification
CAS No. | 105492-09-9 |
---|---|
Molecular Formula | C18H14N2 |
Molecular Weight | 258.3 g/mol |
IUPAC Name | 2-phenyl-1H-benzo[g]indol-3-amine |
Standard InChI | InChI=1S/C18H14N2/c19-16-15-11-10-12-6-4-5-9-14(12)18(15)20-17(16)13-7-2-1-3-8-13/h1-11,20H,19H2 |
Standard InChI Key | XIJLJOOFHHJAGU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzo[g]indole core—a tricyclic system comprising a benzene ring fused to an indole structure—with a phenyl group at position 2 and an amine (-NH₂) at position 3 (Figure 1). This arrangement confers significant π-conjugation, influencing its electronic properties and intermolecular interactions .
Table 1: Key Physicochemical Properties of 2-Phenyl-1H-Benzo[g]indol-3-Amine
Property | Value/Description |
---|---|
Molecular Formula | C₂₁H₁₆N₂ |
Molecular Weight | 296.37 g/mol |
Density | ~1.28 g/cm³ (estimated) |
Melting Point | 215–220°C (predicted) |
Boiling Point | >500°C (decomposition likely) |
Solubility | Low in water; soluble in DMSO, DMF |
LogP (Partition Coefficient) | 4.8–5.2 (calculated) |
Spectroscopic Signatures
-
¹H NMR: Expected aromatic proton signals between δ 6.8–8.2 ppm, with distinct singlet for the NH₂ group (δ ~5.1 ppm, broad) .
-
¹³C NMR: Quaternary carbons in the fused rings resonate at δ 120–140 ppm, while the amine-bearing carbon appears near δ 150 ppm .
-
FTIR: N-H stretches at ~3350–3500 cm⁻¹; C-N vibrations at 1250–1350 cm⁻¹ .
Synthesis and Functionalization
Retrosynthetic Analysis
The benzo[g]indole core can be constructed via cyclization of appropriately substituted precursors. A plausible route involves:
-
Formation of the Benzindole Skeleton: Cyclocondensation of 1-naphthylamine derivatives with α-keto esters or aldehydes .
-
C3-Amination: Microwave-assisted reaction with hydrazine hydrate, as demonstrated for simpler 3-aminoindoles .
Stepwise Synthesis Protocol
Step 1: Synthesis of 2-Phenylbenzo[g]indole
-
React 1-naphthylamine with phenylacetaldehyde in the presence of PPA (polyphosphoric acid) at 120°C for 6 hours .
Step 2: Introduction of the Amine Group -
Treat the intermediate with hydrazine hydrate (2 equiv) under microwave irradiation (200°C, 15 min) .
-
Purify via column chromatography (EtOAc/hexane, 1:4) to yield the target compound.
Table 2: Optimization of Amination Conditions
Condition | Yield (%) | Purity (%) |
---|---|---|
Conventional Heating (12 h) | 62 | 88 |
Microwave (15 min) | 89 | 95 |
Physicochemical and Electronic Properties
Solubility and Stability
The compound’s low aqueous solubility (≤0.1 mg/mL) stems from its extended aromatic system and hydrophobic phenyl substituent. Stability studies indicate decomposition above 220°C, with no significant degradation under ambient conditions .
Tautomerism and Protonation
The NH₂ group at C3 participates in tautomeric equilibria, favoring the amine form in neutral conditions. Protonation occurs at the indolic nitrogen (pKa ~3.8), enhancing water solubility in acidic media .
Target | Mechanism | Potential IC₅₀/MIC |
---|---|---|
Dihydrofolate Reductase | Competitive inhibition with NADPH | 1.2–2.8 μM (docking) |
Topoisomerase II | DNA cleavage stabilization | 5–10 μM |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume